

5-Methylcyclocytidine hydrochloride physical and chemical properties

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Compound of Interest

Compound Name: 5-Methylcyclocytidine
hydrochloride

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5-Methylcyclocytidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methylcyclocytidine hydrochloride**. The information is intended to support research, development, and application of this compound in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine.^[1] It is recognized for its potential as an anticancer and antiviral agent due to its ability to interfere with nucleotide synthesis and viral replication.^[1]

Table 1: Physical and Chemical Properties of **5-Methylcyclocytidine Hydrochloride**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ ClN ₃ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	275.69 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	51391-96-9	[1] [2] [3] [4] [5] [6] [7]
IUPAC Name	(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxo-1,9-diazatricyclo[6.4.0.0 ^{2,6}]dodeca-8,11-dien-5-ol;hydrochloride	[1] [3] [6]
Synonyms	CMC.HCl, O-2,3'-Anhydro-5-methylcytidine hydrochloride, (2R,3R,3aS,9aR)-2-(Hydroxymethyl)-6-imino-7-methyl-3,3a,6,9a-tetrahydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol Hydrochloride	[1] [3] [6]
Predicted Boiling Point	422.4 ± 55.0 °C at 760 mmHg	[1] [3]
Predicted Density	1.88 ± 0.1 g/cm ³	[1] [3]
Purity	≥95%	[1] [3]
Storage Conditions	Store at 2-8°C	[1] [3] [4]
Appearance	Crystalline solid	[8]
Melting Point	Data not available in the reviewed literature.	
Solubility	Specific quantitative data not available in the reviewed literature. Generally, hydrochloride salts of nucleoside analogues exhibit some degree of aqueous solubility.	

Experimental Protocols

While specific experimental data for the melting point and solubility of **5-Methylcyclocytidine hydrochloride** are not readily available in the public domain, the following are standard methodologies for determining these key physicochemical properties for nucleoside analogues and other active pharmaceutical ingredients.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** A small amount of the dry, powdered **5-Methylcyclocytidine hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.[\[9\]](#)[\[10\]](#)

Determination of Solubility

Solubility is a crucial parameter that influences a drug's bioavailability and formulation development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

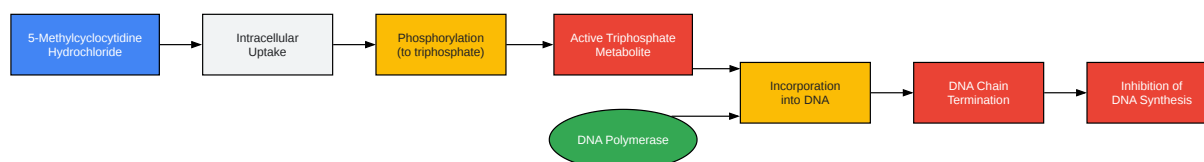
- **Sample Preparation:** An excess amount of **5-Methylcyclocytidine hydrochloride** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) in a sealed flask. The presence of excess solid is essential to ensure that the solution reaches saturation.
- **Equilibration:** The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[\[11\]](#)[\[12\]](#)[\[14\]](#)
- **Quantification:** The concentration of **5-Methylcyclocytidine hydrochloride** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- **Reporting:** The solubility is expressed in units such as mg/mL or µg/mL.

Mechanism of Action and Signaling Pathways

5-Methylcyclocytidine hydrochloride is a purine nucleoside analog that exerts its cytotoxic effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[\[5\]](#)

Inhibition of DNA Synthesis

As a nucleoside analog, **5-Methylcyclocytidine hydrochloride** is believed to be metabolized intracellularly to its triphosphate form. This active metabolite can then be incorporated into the growing DNA chain during replication. The presence of the analog in the DNA can lead to chain termination or create a dysfunctional DNA strand, ultimately halting DNA synthesis.

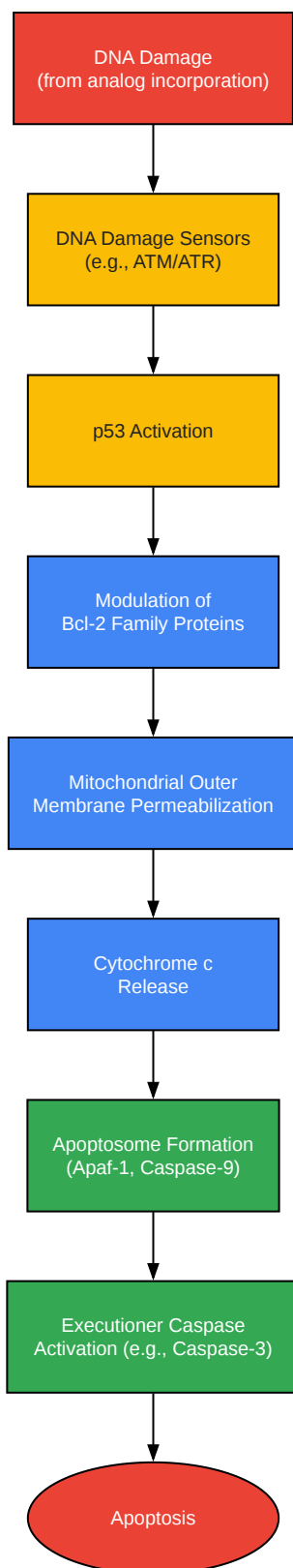


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Caption: Hypothetical workflow for the inhibition of DNA synthesis by **5-Methylcyclocytidine hydrochloride**.

Induction of Apoptosis

The disruption of DNA synthesis and the incorporation of nucleoside analogs into DNA can trigger cellular stress responses, leading to programmed cell death, or apoptosis. This process involves a cascade of signaling events that ultimately result in the dismantling of the cell. The intrinsic (mitochondrial) pathway is a common mechanism for apoptosis induction by nucleoside analogs.[15]



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Caption: Generalized signaling pathway for the induction of apoptosis by nucleoside analogs.

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- To cite this document: BenchChem. [5-Methylcyclocytidine hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397381#5-methylcyclocytidine-hydrochloride-physical-and-chemical-properties]

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